Methyl 5-amino-1H-indole-3-carboxylate
Overview
Description
“Methyl 5-amino-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 686747-19-3 . It has a molecular weight of 190.2 and its IUPAC name is this compound . It is used as a reactant in the biosynthesis of inhibitors of protein kinases .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H10N2O2 . The InChI code for this compound is 1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Conformational Studies in Peptides and Peptoids
Methyl 5-amino-1H-indole-3-carboxylate has been utilized in the synthesis of novel tryptophan analogues, specifically designed for peptide and peptoid conformation elucidation studies. These derivatives exhibit a ring structure that restricts the conformational flexibility of the side chain while keeping the amine and carboxylic acid groups free for further derivatization. This aids in understanding peptide and peptoid structure and function relationships (Horwell et al., 1994).
Synthesis of Pyrimido[5,4-b]indole Derivatives
The compound has been involved in the synthesis of 5H-pyrimido[5,4-b]indole derivatives. Reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides using methyl 3-amino-1H-indole-2-carboxylates led to these derivatives, demonstrating the compound's utility in producing complex molecular structures with potential pharmacological applications (Shestakov et al., 2009).
Deaza-Analogues of Marine Alkaloids
This compound derivatives have been synthesized as deaza-analogues of bisindole marine alkaloids, like topsentin. These compounds, after being screened for anticancer activity, have shown moderate effectiveness in inhibiting certain human tumor cell lines (Carbone et al., 2013).
Regioselective Dibromination
The compound has been used in regioselective dibromination processes, resulting in methyl 5,6-dibromoindole-3-carboxylate. This derivative serves as a building block in synthesizing natural and non-natural 5,6-dibromoindole derivatives, illustrating its role in complex organic syntheses (Parsons et al., 2011).
Functionalization for Heterocyclic Derivatives
The compound is also a key precursor in synthesizing various heterocyclic derivatives, including selenadiazole and thiadiazole derivatives. These syntheses involve oxidative heterocyclization and condensation reactions, showcasing the compound's versatility in heterocyclic chemistry (Velikorodov et al., 2016).
Safety and Hazards
Future Directions
Indole derivatives, including “Methyl 5-amino-1H-indole-3-carboxylate”, have attracted increasing attention in recent years due to their significant biological activities . They are being explored for newer therapeutic possibilities and are also being used in the synthesis of various other compounds .
Mechanism of Action
Target of Action
Methyl 5-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are known for their biological activity against various disorders in the human body
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, including this compound, are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Indole derivatives are known for their diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Methyl 5-amino-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are essential for cell signaling and regulation . Additionally, this compound can form hydrogen bonds with various enzymes, potentially inhibiting their activity and affecting metabolic pathways .
Cellular Effects
This compound has significant effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . This compound may also affect cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their function . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of this compound on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolic pathways can influence the overall activity and efficacy of this compound, as well as its potential side effects . Additionally, the interaction of this compound with metabolic enzymes can affect metabolite levels and metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential side effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity . Additionally, the subcellular distribution of this compound can influence its potential therapeutic applications and side effects .
Properties
IUPAC Name |
methyl 5-amino-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGOYLXTHMHOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666432 | |
Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686747-19-3 | |
Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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